1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Catalog No.
S710992
CAS No.
131172-72-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic ...

CAS Number

131172-72-0

Product Name

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

IUPAC Name

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14)

InChI Key

IWDLLWMCEOXYHA-UHFFFAOYSA-N

SMILES

C=CN1C2=C(CCCC2)C=C1C(=O)O

Canonical SMILES

C=CN1C2=C(CCCC2)C=C1C(=O)O

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a vinyl group attached to a tetrahydroindole framework. Its molecular formula is C₁₁H₁₃N₁O₂, and it has a molecular weight of 191.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may influence biological activity and reactivity in

Proteomics Research:

Enrichment of S-Nitrosylated Proteins:

S-nitrosylation is a post-translational modification where a nitric oxide (NO) group is attached to the thiol group of a cysteine residue in a protein. This modification plays a crucial role in various cellular processes, including signal transduction, immune response, and regulation of protein function. 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, also known as VINCA, is a biotinylated probe that reacts specifically with S-nitrosylated cysteine residues, enabling the enrichment and identification of these modified proteins through techniques like mass spectrometry .

Typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions due to the nucleophilic nature of the nitrogen atom.
  • Michael Addition: The vinyl group allows for Michael addition reactions with nucleophiles, which can lead to the formation of more complex structures.
  • Decarboxylation: Under certain conditions, the carboxylic acid functional group can be removed, leading to the formation of an indole derivative with potential biological activity.

These reactions can be utilized in synthetic pathways to create derivatives with enhanced properties or novel functionalities .

The synthesis of 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves several key steps:

  • Formation of Tetrahydroindole Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Vinyl Group: The vinyl group can be introduced using vinylation techniques such as Wittig or Horner-Wadsworth-Emmons reactions.
  • Carboxylation: Finally, the introduction of the carboxylic acid functionality may involve carbon dioxide fixation or other carboxylation methods.

These synthetic approaches allow for the modification of the compound's structure to explore various derivatives with potentially enhanced properties .

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has potential applications in several fields:

  • Medicinal Chemistry: Its structural features make it a candidate for drug development targeting various diseases.
  • Organic Synthesis: The compound can serve as a building block in the synthesis of more complex organic molecules.
  • Material Science: Investigations into its properties may reveal applications in polymer chemistry or materials science.

Research into these applications is ongoing and could lead to significant advancements in these areas .

Interaction studies involving 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid focus on its binding affinity and reactivity with biological targets. These studies are crucial for understanding how the compound interacts at a molecular level with enzymes or receptors. Preliminary findings suggest that modifications to the indole structure can significantly influence these interactions. Further research is necessary to fully characterize these interactions and their implications for drug design and development .

Several compounds share structural similarities with 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. A comparison highlights its uniqueness:

Compound NameStructure FeaturesNotable Activities
4,5,6,7-TetrahydroindoleLacks vinyl group; contains only tetrahydroindoleAntimicrobial properties
Indole-2-carboxylic acidSimple indole structure; carboxylic acid presentNeuroprotective effects
1-VinylindoleVinyl group present; lacks tetrahydro structurePotentially higher reactivity

The unique combination of a vinyl group and a tetrahydroindole framework in 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid sets it apart from these compounds. This structural arrangement may enhance its biological activity and reactivity compared to its analogs .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Wikipedia

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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